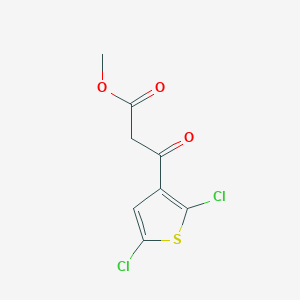
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dichlorothiophene with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ester group is introduced at the 3-position of the thiophene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The thienyl group can interact with various molecular targets, while the ester and ketone functionalities can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2,5-dichlorothien-3-yl)-3-oxobutanoate
- Ethyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate
- Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopentanoate
Uniqueness
Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thienyl ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 5 positions enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H6Cl2O3S |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
methyl 3-(2,5-dichlorothiophen-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H6Cl2O3S/c1-13-7(12)3-5(11)4-2-6(9)14-8(4)10/h2H,3H2,1H3 |
Clé InChI |
CMUQFIXDNLTOPB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



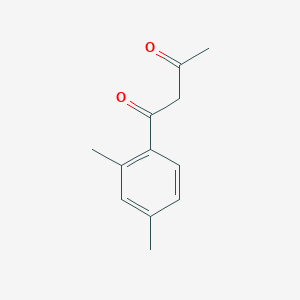
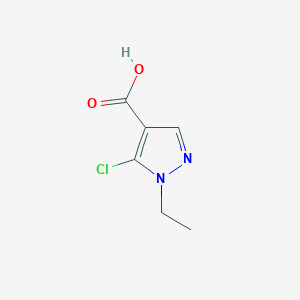


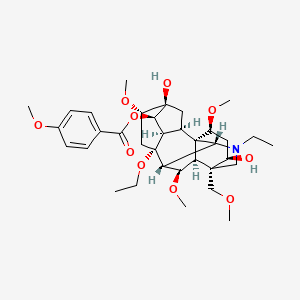
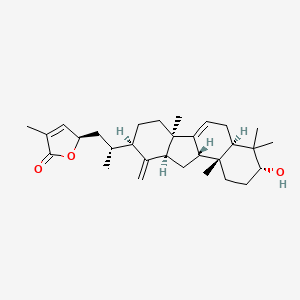
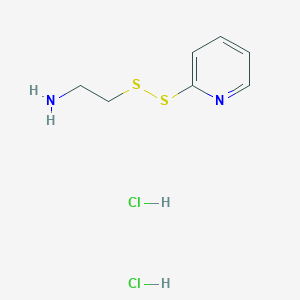
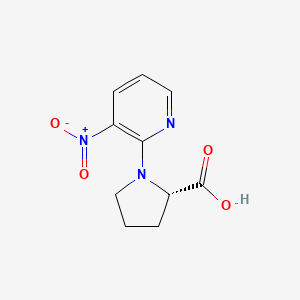
![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
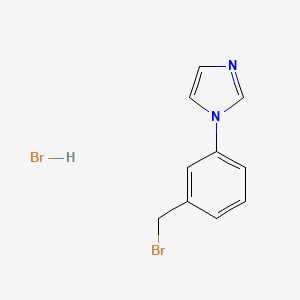
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
